molecular formula C10H16ClNO B3222968 (2-Isopropoxyphenyl)methanamine hydrochloride CAS No. 1216545-76-4

(2-Isopropoxyphenyl)methanamine hydrochloride

Cat. No.: B3222968
CAS No.: 1216545-76-4
M. Wt: 201.69
InChI Key: VZBADVXRIFIZLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Isopropoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative characterized by an isopropoxy group (-OCH(CH₃)₂) at the 2-position of the phenyl ring and a primary amine (-CH₂NH₂) group, which is protonated as a hydrochloride salt. This structure confers both lipophilic (due to the isopropoxy group) and hydrophilic (due to the charged amine) properties, making it relevant for pharmaceutical applications, particularly in drug discovery targeting neurotransmitter receptors or enzyme modulation.

Properties

IUPAC Name

(2-propan-2-yloxyphenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8(2)12-10-6-4-3-5-9(10)7-11;/h3-6,8H,7,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBADVXRIFIZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropoxyphenyl)methanamine hydrochloride typically involves the reaction of 2-isopropoxybenzaldehyde with ammonia or an amine source under controlled conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Isopropoxyphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction may produce primary or secondary amines .

Scientific Research Applications

(2-Isopropoxyphenyl)methanamine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-Isopropoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Electronic Effects
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Structural Features
(2-Isopropoxyphenyl)methanamine HCl 2-isopropoxy C₁₀H₁₆ClNO 217.70 Bulky isopropoxy group at 2-position; moderate steric hindrance
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl 4-chlorophenyl-thiazole C₁₀H₉ClN₂S·HCl 261.17 Chlorine enhances lipophilicity; thiazole introduces π-π stacking potential
(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine HCl 3-methylthiophene + tetrahydropyran C₁₁H₁₈ClNOS 255.79 Thiophene increases electron richness; tetrahydropyran adds conformational flexibility
[4-(2-Methylpropoxy)phenyl]methanamine HCl 4-isobutoxy C₁₁H₁₇ClNO 215.72 Linear alkoxy chain at 4-position; reduced steric hindrance compared to isopropoxy
(2-Chlorophenyl)(4-ethoxyphenyl)methanamine HCl 2-Cl, 4-ethoxy C₁₅H₁₇Cl₂NO 298.21 Dichlorophenyl enhances hydrophobicity; ethoxy improves solubility

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in ) increase lipophilicity and may enhance blood-brain barrier penetration, whereas electron-donating groups (e.g., thiophene in ) could improve π-π interactions in drug-receptor complexes.
Physicochemical Properties
Compound Name Melting Point (°C) Solubility Trends NMR Shifts (¹H/¹³C, ppm)
(2-Isopropoxyphenyl)methanamine HCl Not reported Moderate in polar solvents (methanol) Expected δ ~1.3 (CH(CH₃)₂), δ ~4.5 (OCH)
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl 268 Low in water; soluble in DMSO δ ~7.8 (aromatic H), δ ~4.2 (CH₂NH₃⁺)
Furan-2-yl methanamine HCl (2m) Not reported High in DMSO-d6 δ 6.4 (furan H), δ 3.8 (CH₂NH₃⁺)
(2,4,6-Trimethoxyphenyl)methanamine HCl Not reported Soluble in methanol δ 3.8 (OCH₃), δ 6.1 (aromatic H)

Key Observations :

  • Solubility : Chlorophenyl and thiazole derivatives (e.g., ) exhibit lower aqueous solubility compared to alkoxy-substituted analogs (e.g., ), aligning with increased lipophilicity.
  • NMR Trends : Substituents directly influence chemical shifts. For example, the isopropoxy group’s methyl protons resonate near δ 1.3, while furan protons (δ 6.4) indicate aromatic electron delocalization .

Biological Activity

(2-Isopropoxyphenyl)methanamine hydrochloride, with the molecular formula C10H16ClNO and a molar mass of 201.69 g/mol, is a compound notable for its diverse biological activities, particularly in medicinal chemistry. Its unique isopropoxy group contributes to its distinct chemical and physical properties, making it a subject of interest in various fields including organic synthesis, biology, and medicine .

Synthesis and Preparation

The synthesis typically involves the reaction of 2-isopropoxybenzaldehyde with ammonia or an amine source under controlled conditions, followed by hydrochloric acid addition to form the hydrochloride salt. Industrial production often employs automated reactors with stringent quality control measures to ensure high purity and yield .

The biological activity of this compound is mediated through its interaction with specific molecular targets:

  • Molecular Targets : The compound can act as a ligand, binding to receptors or enzymes, thereby modulating their activity.
  • Biological Pathways : It influences pathways related to cell proliferation, apoptosis, and immune response .

Anticancer Activity

Research indicates that derivatives of this compound exhibit potent anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines:

Cell LineIC50 Value (µg/mL)Reference
HeLa< 10
MCF-711.20 - 93.46
SKOV-37.87 - 70.53

These findings suggest that this compound may induce apoptosis in malignant cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens:

PathogenActivity LevelReference
Staphylococcus aureusSignificant
Escherichia coliModerate
Candida albicansModerate

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits antioxidant activity. Research has demonstrated its ability to scavenge free radicals, which is essential in preventing oxidative stress-related diseases.

Case Studies

One notable study explored the effects of various derivatives of (2-Isopropoxyphenyl)methanamine on cancer cell lines. The results indicated significant variations in efficacy based on structural modifications, emphasizing the importance of the isopropoxy group in enhancing biological activity .

Another investigation highlighted the compound's potential in inhibiting biofilm formation in clinical strains of Staphylococcus aureus, showcasing its relevance in treating antibiotic-resistant infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Isopropoxyphenyl)methanamine hydrochloride
Reactant of Route 2
(2-Isopropoxyphenyl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.